molecular formula C9H7NOS2 B076612 S-(1,3-benzothiazol-2-yl) ethanethioate CAS No. 10561-30-5

S-(1,3-benzothiazol-2-yl) ethanethioate

Cat. No. B076612
CAS RN: 10561-30-5
M. Wt: 209.3 g/mol
InChI Key: QURYOQAUYILEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(1,3-benzothiazol-2-yl) ethanethioate, also known as BZT-ET, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. The compound is a thioester derivative of benzothiazole and has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various research applications. In

Mechanism Of Action

S-(1,3-benzothiazol-2-yl) ethanethioate works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal function. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit a range of other pharmacological effects, including inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) activity.

Biochemical And Physiological Effects

S-(1,3-benzothiazol-2-yl) ethanethioate has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, which may be due to its ability to inhibit MAO and ChE activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using S-(1,3-benzothiazol-2-yl) ethanethioate in lab experiments is its ability to selectively block dopamine transporters. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, there are also some limitations to using S-(1,3-benzothiazol-2-yl) ethanethioate in lab experiments. For example, the compound has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving S-(1,3-benzothiazol-2-yl) ethanethioate. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate may have potential applications in the treatment of various types of cancer. Further research is needed to fully understand the pharmacological effects of S-(1,3-benzothiazol-2-yl) ethanethioate and to explore its potential uses in various areas of scientific research.
Conclusion:
In conclusion, S-(1,3-benzothiazol-2-yl) ethanethioate is a promising compound with a range of potential applications in scientific research. The compound's ability to selectively block dopamine transporters makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, making it a potential candidate for use in cancer research. Further research is needed to fully understand the pharmacological effects of S-(1,3-benzothiazol-2-yl) ethanethioate and to explore its potential uses in various areas of scientific research.

Synthesis Methods

The synthesis of S-(1,3-benzothiazol-2-yl) ethanethioate involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with benzothiazol-2-yl mercaptan to yield S-(1,3-benzothiazol-2-yl) ethanethioate. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

S-(1,3-benzothiazol-2-yl) ethanethioate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that S-(1,3-benzothiazol-2-yl) ethanethioate can act as a dopamine transporter blocker, which could potentially be useful in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, making it a potential candidate for use in cancer research.

properties

CAS RN

10561-30-5

Product Name

S-(1,3-benzothiazol-2-yl) ethanethioate

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) ethanethioate

InChI

InChI=1S/C9H7NOS2/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3

InChI Key

QURYOQAUYILEOH-UHFFFAOYSA-N

SMILES

CC(=O)SC1=NC2=CC=CC=C2S1

Canonical SMILES

CC(=O)SC1=NC2=CC=CC=C2S1

synonyms

Ethanethioic acid, S-2-benzothiazolyl ester (9CI)

Origin of Product

United States

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